molecular formula C10H11NO3 B11803503 Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B11803503
M. Wt: 193.20 g/mol
InChI Key: DOVGWMYKEBIZCG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its amino group and ester functionality make it a versatile intermediate for further chemical modifications .

Biological Activity

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (MABF) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MABF, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MABF features a benzofuran core with an amino group and a carboxylate ester, contributing to its diverse pharmacological properties. The molecular formula is C₁₁H₁₃N O₃, with a molecular weight of approximately 195.2 g/mol. The presence of the methyl ester enhances its solubility and stability, making it suitable for various biological studies.

The biological activity of MABF can be attributed to several mechanisms:

  • Enzyme Inhibition : MABF has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects against various diseases.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that MABF can intercalate within DNA structures, potentially affecting gene expression and cellular proliferation .

Biological Activities

Research indicates that MABF exhibits a range of biological activities:

  • Anticancer Activity :
    • MABF has been evaluated for its potential in cancer treatment. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound showed IC50 values ranging from 3.35 to 16.79 μM in these assays .
    • Structural modifications of MABF have been linked to enhanced binding affinities for cancer-related proteins, indicating its potential as a lead compound in anticancer drug development .
  • Neuroprotective Effects :
    • Compounds similar to MABF have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Antioxidant Properties :
    • The compound's structure allows it to act as an antioxidant, which is crucial for protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of MABF and its derivatives:

  • A study investigating the binding affinity of modified MABF derivatives against breast cancer proteins reported increased binding affinities post-modification, with values reaching as low as -11.0 kcal/mol .
  • Another research effort highlighted the synthesis of various benzofuran derivatives related to MABF and their evaluation against the National Cancer Institute's human cancer cell line panel, demonstrating promising anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50 Values (μM)
Anticancer ActivityCytotoxicity against breast and lung cancer cells3.35 - 16.79
Neuroprotective EffectsPotential applications in neurodegenerative diseasesNot specified
Antioxidant PropertiesProtects cells from oxidative stressNot specified

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3

InChI Key

DOVGWMYKEBIZCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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